molecular formula C10H14BrNO B14003107 2-Amino-7-hydroxytetralin hydrobromide

2-Amino-7-hydroxytetralin hydrobromide

Cat. No.: B14003107
M. Wt: 244.13 g/mol
InChI Key: JEVIHIXTYLDDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-hydroxytetralin hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of tetralin, a bicyclic hydrocarbon, and is known for its applications in pharmaceutical research and development. This compound is particularly interesting due to its chiral properties and its ability to selectively bind to certain receptors in the brain, making it valuable in drug discovery and understanding neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-hydroxytetralin hydrobromide involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-hydroxytetralin hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-7-hydroxytetralin hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-hydroxytetralin hydrobromide involves its ability to selectively bind to certain receptors in the brain. This binding can modulate neurotransmitter release and influence various signaling pathways. The compound’s chiral properties play a crucial role in its selective binding and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-hydroxytetralin
  • 2-Amino-8-hydroxytetralin
  • 2-Amino-7-methoxytetralin

Uniqueness

Compared to similar compounds, 2-Amino-7-hydroxytetralin hydrobromide is unique due to its specific binding affinity and selectivity for certain brain receptors. This makes it particularly valuable in neurological research and drug development.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

InChI

InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H

InChI Key

JEVIHIXTYLDDSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.